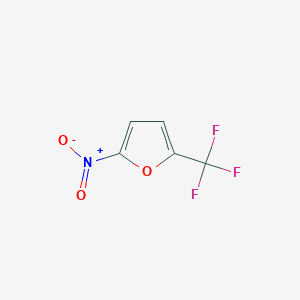

2-Nitro-5-(trifluoromethyl)furan

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-5-(trifluoromethyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO3/c6-5(7,8)3-1-2-4(12-3)9(10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVPUCUGOQHOGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631742 | |

| Record name | 2-Nitro-5-(trifluoromethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1524-31-8 | |

| Record name | 2-Nitro-5-(trifluoromethyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1524-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-5-(trifluoromethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Nitro 5 Trifluoromethyl Furan

Direct Functionalization Approaches

Direct functionalization is a streamlined approach that modifies the furan (B31954) ring in one or two steps, avoiding the need for constructing the ring from acyclic precursors with the substituents already in place.

Nitration of 5-(trifluoromethyl)furan

The most common and direct route for preparing 2-Nitro-5-(trifluoromethyl)furan involves the electrophilic nitration of 5-(trifluoromethyl)furan. This reaction introduces a nitro group onto the furan ring, which is activated towards electrophilic attack by the ring oxygen but deactivated by the electron-withdrawing trifluoromethyl group.

Regioselectivity Considerations in Furan Nitration

The furan ring is an electron-rich heterocycle that readily undergoes electrophilic substitution. nih.gov The heteroatom directs incoming electrophiles preferentially to the α-positions (C2 and C5) because the carbocation intermediates formed by attack at these positions are better stabilized by resonance. nih.govimperial.ac.uk

In the case of 5-(trifluoromethyl)furan, one of the activated α-positions is already substituted. The remaining α-position (C2) is the primary site for electrophilic attack. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which deactivates the entire ring towards electrophilic substitution. However, the directing effect of the furan oxygen still favors substitution at the vacant C2 position over the β-positions (C3 and C4). Therefore, the nitration of 5-(trifluoromethyl)furan selectively yields the 2-nitro product.

| Starting Material | Reagents | Major Product | Key Factor for Regioselectivity |

| 5-(Trifluoromethyl)furan | Nitrating Agent | This compound | The furan ring's oxygen directs the electrophile to the vacant α-position (C2). |

| Furan | Nitrating Agent | 2-Nitrofuran (B122572) | Preferential electrophilic attack at the α-position due to superior carbocation stabilization. imperial.ac.uk |

| 2-Substituted Furan | Nitrating Agent | 2-Substituted-5-nitrofuran | The C5 position is the most activated site for electrophilic attack. nih.gov |

Mild Nitration Reagents and Conditions

Due to the high reactivity of the furan ring, nitration must be carried out under carefully controlled and often milder conditions compared to the nitration of benzene (B151609) to avoid polymerization and degradation. pearson.com While a mixture of concentrated nitric acid and sulfuric acid can be used, this method requires strict temperature control (e.g., 0°C) to achieve the desired product.

A widely used and milder alternative for nitrating sensitive five-membered heterocycles like furan is acetyl nitrate (B79036), which is typically generated in situ from nitric acid and acetic anhydride (B1165640). researchgate.netquimicaorganica.org This reagent combination often leads to an initial addition of the elements of acetyl nitrate across the furan ring, followed by elimination to restore aromaticity and yield the nitrofuran. quimicaorganica.org

Another effective and mild nitrating system is a mixture of nitric acid and trifluoroacetic anhydride. semanticscholar.orgresearchgate.net This combination has been successfully used for the direct nitration of a variety of furans, often providing good yields of the corresponding nitro derivatives. semanticscholar.orgresearchgate.netumich.edu

Table of Mild Nitrating Agents for Furans

| Nitrating Agent | Typical Conditions | Advantages | Reference(s) |

| HNO₃ / H₂SO₄ | Controlled low temperature (e.g., 0°C) | Potent and readily available | |

| Acetyl Nitrate (HNO₃ / Ac₂O) | Low temperature (e.g., -10°C) | Milder than mixed acid, reduces side reactions | researchgate.netquimicaorganica.org |

| Trifluoroacetyl Nitrate (HNO₃ / TFAA) | Low temperature (e.g., -15°C) | High efficiency and yields for direct nitration | semanticscholar.orgresearchgate.net |

Protection-Deprotection Strategies in Furan Nitration

In the synthesis of complex molecules containing a furan ring, protection-deprotection strategies are sometimes necessary to prevent unwanted reactions or to direct substitution to a specific position. nih.govresearchgate.net While the direct nitration of 5-(trifluoromethyl)furan is highly regioselective for the C2 position, in other furan syntheses, protecting groups can be crucial.

For instance, if a furan derivative contains other sensitive functional groups, these may need to be protected before nitration. Common protecting groups for functionalities often found in conjunction with heterocyclic rings include silyl (B83357) ethers for alcohols or acetals for carbonyls. wiley-vch.de In the context of furan chemistry, particularly in carbohydrate synthesis where furanose rings are common, complex protecting group manipulations are standard practice to differentiate between multiple hydroxyl groups. researchgate.netresearchgate.net However, for the specific synthesis of this compound from 5-(trifluoromethyl)furan, the literature does not indicate a common requirement for protecting groups on the furan ring itself, as the inherent reactivity and directing effects are sufficient to achieve the desired outcome.

Trifluoromethylation of Nitrofurans

An alternative synthetic pathway involves introducing the trifluoromethyl group onto a pre-existing nitrofuran, such as 2-nitrofuran. This approach is more challenging because the nitro group is a powerful electron-withdrawing group, which makes the furan ring highly electron-deficient and resistant to electrophilic attack.

Electrophilic Trifluoromethylation Strategies

Electrophilic trifluoromethylation involves the use of a reagent that delivers a "CF₃⁺" synthon to a nucleophilic substrate. beilstein-journals.org A variety of such reagents, often called "Togni reagents" or "Umemoto reagents," have been developed and are effective for the trifluoromethylation of various nucleophiles, including heteroarenes. beilstein-journals.orgrsc.org

These reagents include hypervalent iodine compounds (e.g., Togni reagents) and sulfonium (B1226848) salts (e.g., Umemoto reagents). beilstein-journals.orgnih.gov They have been successfully used to trifluoromethylate electron-rich aromatic and heterocyclic systems.

However, the application of these electrophilic reagents to a strongly deactivated substrate like 2-nitrofuran is problematic. The electron-poor nature of the nitro-substituted furan ring makes it a very poor nucleophile, thus hindering a standard electrophilic aromatic substitution mechanism. While direct electrophilic trifluoromethylation of 2-nitrofuran is not a commonly reported high-yield synthesis, this class of reagents remains the standard for "electrophilic" CF₃ introduction. nih.govnih.gov Radical trifluoromethylation pathways, which are often more effective for electron-deficient heterocycles, represent a more viable but mechanistically distinct approach. nih.gov

Table of Common Electrophilic Trifluoromethylating Reagents

| Reagent Class | Example Compound | Typical Substrates | Reference(s) |

| Hypervalent Iodine | Togni Reagent II (1-(Trifluoromethyl)-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) | Thiols, alcohols, heteroarenes | acs.org |

| Sulfonium Salts | Umemoto's Reagent (S-(Trifluoromethyl)dibenzothiophenium triflate) | Enolates, silyl enol ethers, nitroalkanes | beilstein-journals.orgnih.gov |

| Sulfoximine-based | New-generation iodosulfoximine reagents | Various nucleophiles | rsc.org |

De Novo Furan Ring Synthesis Strategies

Feist-Benary Synthesis Adaptations

The Feist-Benary synthesis is a classic method for preparing furans from the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base. wikipedia.orgambeed.com Adaptations of this method could involve using α-halo ketones or β-dicarbonyl compounds containing a trifluoromethyl group. The reaction proceeds through the formation of an enolate from the β-dicarbonyl compound, which then undergoes nucleophilic substitution with the α-halo ketone, followed by cyclization and dehydration to form the furan ring. wikipedia.orgquimicaorganica.org While direct application to this compound is not explicitly detailed, the versatility of the Feist-Benary synthesis suggests its potential for adaptation by using appropriately substituted starting materials. wikipedia.orgdeepdyve.com

Paal-Knorr Synthesis Adaptations

The Paal-Knorr synthesis is a widely used and synthetically valuable method for synthesizing substituted furans from 1,4-diketones under acidic conditions. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The mechanism involves the protonation of one carbonyl group, followed by nucleophilic attack by the enol form of the other carbonyl, and subsequent dehydration to yield the furan. wikipedia.orgalfa-chemistry.com To synthesize this compound via this route, a 1-(trifluoromethyl)-1,4-dione precursor bearing a nitro group or a group that can be converted to a nitro group would be required. The versatility of the Paal-Knorr synthesis allows for a wide range of substituents on the diketone starting material. wikipedia.org

Cycloaddition Reactions in Furan Ring Formation

Cycloaddition reactions represent another powerful strategy for constructing the furan ring. nih.gov The low aromaticity of furan itself allows it to participate in various cycloaddition reactions. quimicaorganica.org For the de novo synthesis, intermolecular or intramolecular cycloadditions of precursors containing the necessary functionalities could be envisioned. For instance, a [3+2] cycloaddition involving a trifluoromethyl-substituted carbonyl ylide and a nitro-substituted dipolarophile could potentially lead to the furan ring system. While specific examples leading directly to this compound are not prevalent, the principles of cycloaddition chemistry offer a flexible approach to furan synthesis. nih.govnih.gov

Transition Metal-Catalyzed Cyclization Methodologies

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, including the formation of heterocyclic rings. beilstein-journals.orgnih.gov Palladium-catalyzed cyclization of enyne acetates is a known method for synthesizing 2,5-disubstituted furans. organic-chemistry.org Furthermore, transition metal-free tandem acylation-Wittig reactions of β-trifluoromethyl α,β-enones have been developed to produce trifluoromethylated furans. organic-chemistry.org The application of such catalytic cyclization strategies, potentially starting with acyclic precursors incorporating a trifluoromethyl group and a nitro group (or a precursor), could provide an efficient pathway to this compound.

Palladium-Catalyzed Cyclizations

Palladium catalysis is a versatile tool for synthesizing a wide range of furan derivatives. These reactions often proceed through mechanisms involving oxidative addition, insertion, and reductive elimination, enabling the formation of complex substituted furans.

Key research findings in this area include:

Oxidative Cyclization of Furan-Ynes: A method mediated by LiCl and catalyzed by palladium(II) allows for the oxidative cyclization of furan-ynes to produce polyfunctionalized spiro-dihydrofurans. The process is believed to involve the chloropalladation of alkynes, followed by an intramolecular dearomatizing alkenylation of the furan and a concluding O-allylation. semanticscholar.org

C-H Activation/Annulation: A practical palladium-catalyzed approach involves the C-H activation of cyclic 1,3-diketones and subsequent alkene insertion and annulation. This protocol yields furan derivatives with good functional group tolerance and high regioselectivity. rsc.org

Cyclization of Hydroxyenones: Palladium(II)-mediated oxidative cyclization of α-hydroxyenones leads to the formation of furan-3(2H)-one derivatives. acs.orgresearchgate.net This method has been successfully applied to the synthesis of natural products. The reaction demonstrates high chemo- and regioselectivity, favoring the 5-endo oxidative heterocyclization pathway. acs.org

From Enyne Acetates: In the presence of a Lewis acid, palladium catalysis enables a highly efficient synthesis of a wide range of 2,5-disubstituted furans from enyne acetates, achieving very good yields. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Furan Synthesis

| Starting Material | Catalyst System | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Furan-ynes | Pd(II) / LiCl | Oxidative cyclization | Spiro-dihydrofurans | semanticscholar.org |

| Cyclic 1,3-diketones & Alkenes | Palladium catalyst | C-H activation/annulation | Substituted furans | rsc.org |

| α-Hydroxyenones | Pd(II) | Oxidative cyclization | Furan-3(2H)-ones | acs.orgresearchgate.net |

| Enyne Acetates | Palladium / Lewis Acid | Cyclization | 2,5-Disubstituted furans | organic-chemistry.org |

Copper-Catalyzed Cyclizations

Copper catalysts, valued for their low cost and unique reactivity, provide several effective pathways to furan and dihydrofuran derivatives. These methods often involve oxidative cyclizations, annulations, and multicomponent reactions.

Notable research includes:

Annulation of Ketones and Nitrostyrenes: A copper-mediated intermolecular annulation of alkyl ketones with β-nitrostyrenes allows for the regioselective synthesis of multisubstituted furan derivatives in good yields. organic-chemistry.org

Oxidative Cyclization with DMSO as Oxidant: Multiaryl-substituted furans can be synthesized from readily available aryl ketones and styrenes using a copper-catalyzed oxidative cyclization where DMSO serves as both the solvent and the oxidant. organic-chemistry.org

Cyclization of 1-Aryl-1-cycloalcohols: A novel method has been developed for the copper-catalyzed cyclization of 1-aryl-1-cycloalcohols with 1,3-dicarbonyl compounds, yielding various cycloalkane-fused dihydrofurans in moderate to excellent yields under mild conditions. ccspublishing.org.cn Copper salts such as CuBr, CuI, and Cu(OAc)2 can promote the reaction, with Cu(CH₃CN)₄PF₆ giving the best result. ccspublishing.org.cn

Dehydrogenative C–O Cyclization: The synthesis of furan-fused thienoacenes has been achieved through a copper-catalyzed intramolecular dehydrogenative C–H/O–H coupling. acs.org This method can be used to create highly π-expanded heteroacenes. acs.org

Table 2: Examples of Copper-Catalyzed Furan Synthesis

| Starting Materials | Catalyst System | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Alkyl ketones & β-Nitrostyrenes | Copper catalyst | Intermolecular annulation | Multisubstituted furans | organic-chemistry.org |

| Aryl ketones & Styrenes | Copper catalyst | Oxidative cyclization, DMSO as oxidant | Multiaryl-substituted furans | organic-chemistry.org |

| 1-Aryl-1-cycloalcohols & 1,3-Dicarbonyl compounds | Cu(CH₃CN)₄PF₆ | Cyclization at 50°C | Cycloalkane-fused dihydrofurans | ccspublishing.org.cn |

| 2-(benzo[b]thiophen-2-yl)phenol | Cu(OAc)₂ / NaOAc | Dehydrogenative C-O cyclization, 145°C | Furan-fused thienoacenes | acs.org |

Gold-Catalyzed Cyclizations

Gold catalysts are particularly effective at activating alkynes, making them highly suitable for synthesizing furans through the cycloisomerization of various unsaturated precursors. These reactions are typically fast, efficient, and proceed under very mild conditions.

Significant findings are:

Cycloisomerization of Enynols: The gold-catalyzed cyclization of (Z)-enynols provides an efficient and direct route to fully substituted furans under extremely mild reaction conditions. acs.org This method shows high stereoselectivity in both the oxyauration and proto-demetalation steps. acs.org

Cascade Reaction of Propargyl Alcohol and Alkyne: A combination of triazole-gold (TA-Au) and copper catalysts facilitates a one-pot, three-step cascade reaction to produce di-, tri-, and tetrasubstituted furans in good to excellent yields. The process involves alcohol addition, a Saucy-Marbet rearrangement, and an allene-ketone cyclization. organic-chemistry.org

Tandem Cyclization/Friedel–Crafts Reactions: A simple and convenient synthesis of furan derivatives has been developed using gold-catalyzed tandem cyclization/Friedel–Crafts type reactions of alkynyloxiranes with furan as a nucleophile. rsc.orgrsc.org

Cycloisomerization of Conjugated Allenones: Gold nanoparticles supported on TiO₂ can catalyze the cycloisomerization of conjugated allenones into furans under very mild conditions, with the reaction rate accelerated by acetic acid. The heterogeneous catalyst can be recycled and reused. organic-chemistry.org

Table 3: Examples of Gold-Catalyzed Furan Synthesis

| Starting Material | Catalyst System | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| (Z)-Enynols | Gold catalyst | Mild cycloisomerization | Fully substituted furans | acs.org |

| Propargyl alcohol & Alkyne | Triazole-gold (TA-Au) & Copper | One-pot cascade at 45°C | Substituted furans | organic-chemistry.orgorganic-chemistry.org |

| Alkynyloxiranes & Furan | HAuCl₄·4H₂O | Tandem cyclization/Friedel-Crafts | Furan derivatives | rsc.orgrsc.org |

| Conjugated Allenones | Au/TiO₂ | Cycloisomerization, acetic acid additive | Substituted furans | organic-chemistry.org |

Green Chemistry Approaches to Furan Synthesis

In line with the principles of sustainable chemistry, several green methodologies have been developed for furan synthesis. These approaches aim to reduce waste, avoid hazardous solvents, and utilize renewable resources.

Solvent-Free Methods

Conducting reactions without a solvent minimizes waste and can lead to improved reaction rates and easier product purification.

A notable solvent-free method for synthesizing densely substituted furans is mediated by triflic acid. rsc.orgresearchgate.net The protocol proceeds in a domino fashion, beginning with a Friedel–Crafts arylation, which is followed by a dehydrative cyclization to form the furan ring. rsc.org This operationally simple approach works well for reacting 1,4-dienones with electron-rich arenes. rsc.orgresearchgate.net

Aqueous Medium Reactions

Using water as a solvent is a key goal of green chemistry due to its non-toxic and non-flammable nature.

Gold-catalyzed cyclizations of diols and triols to form furans and other heterocycles can be performed in an aqueous medium. organic-chemistry.org These reactions take place within nanomicelles, where the hydrophobic effect drives the necessary dehydration steps, despite the presence of bulk water. The addition of simple salts like sodium chloride can significantly decrease reaction times and catalyst loadings. organic-chemistry.org

Biomass-Derived Precursors

The utilization of renewable biomass as a starting material is a cornerstone of green chemistry for producing valuable platform chemicals, including furan derivatives.

Lignocellulosic biomass, which is abundant and non-fossil-based, is a primary source for furan compounds. researchgate.net The hemicellulose component of biomass can be hydrolyzed to C5 sugars like xylose, which are then dehydrated to produce furfural (B47365). nih.govencyclopedia.puballaboutchemistry.net

Similarly, the cellulose (B213188) fraction can be broken down into glucose (a C6 sugar), which can be converted to 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net

Furfural itself can be catalytically decarbonylated to produce the parent furan ring. allaboutchemistry.netgoogle.com These platform molecules, furfural and HMF, serve as versatile and renewable starting points for the synthesis of a wide array of more complex furan derivatives. researchgate.net

Advanced Synthetic Techniques

Conventional synthesis of this compound typically relies on the nitration of a 5-(trifluoromethyl)furan precursor using standard nitrating agents like a nitric acid and sulfuric acid mixture. While effective, these methods can present challenges related to regioselectivity, thermal stability, and purification. Advanced synthetic techniques provide powerful alternatives to address these issues.

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for hazardous reactions like nitration. By using microreactors or tube reactors, flow chemistry offers enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety by minimizing the volume of hazardous reagents at any given time.

The synthesis of nitrofuran pharmaceuticals, such as those derived from 5-nitrofurfural, has been successfully demonstrated using a continuous flow platform. nih.gov In a relevant example, furfural is nitrated using acetyl nitrate generated in situ within a flow system. This process involves mixing acetic anhydride and nitric acid before reacting with the furan substrate, leading to the desired nitro-product with high efficiency and reproducibility. nih.gov This methodology can be directly adapted for the synthesis of this compound from 5-(trifluoromethyl)furan. The precise control offered by the flow system would be particularly beneficial for managing the exothermic nature of the nitration and ensuring high regioselectivity.

Table 1: Representative Parameters for Continuous Flow Nitration of Furfural

| Parameter | Value/Condition | Reference |

|---|---|---|

| Substrate | Furfural | nih.gov |

| Nitrating Agent | Acetyl Nitrate (from HNO₃ & Acetic Anhydride) | nih.gov |

| Catalyst | H₂SO₄ (3 mol%) | nih.gov |

| Temperature | 15 °C | nih.gov |

| Residence Time | < 2 minutes | nih.gov |

| Conversion | Full Conversion | nih.gov |

| Combined HPLC Yield | 75% | nih.gov |

This table illustrates typical conditions for the nitration of a furan ring in a continuous flow system, which are applicable to the synthesis of this compound.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.netnih.gov This technique has been widely applied to the synthesis of various heterocyclic compounds. nih.govrsc.org

For the synthesis of fluorinated and nitrogen-containing heterocycles, MAOS provides an energy-efficient and environmentally benign option. researchgate.net The rapid, localized heating can overcome activation energy barriers more effectively than conventional oil baths, accelerating reaction rates from hours to mere minutes. nih.gov While direct MAOS synthesis of this compound is not extensively documented, the synthesis of structurally related compounds like 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been achieved with high yields under microwave conditions. rsc.orgnih.gov However, it is noteworthy that substrates with high polarity, such as nitro-substituted compounds, can sometimes lead to lower yields in microwave-assisted reactions, potentially due to decomposition or side reactions. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of 2-quinolinone-fused γ-lactones | 4 hours | 10 seconds | Significant time reduction | nih.gov |

| Synthesis of Spiro-indolenines to Quinolines | N/A | 30 minutes | Excellent yields (95-99%) | nih.gov |

| Synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones | Not specified | 30 minutes | High yields (79-91%) | nih.gov |

This table highlights the general advantages in reaction time and yield offered by microwave-assisted synthesis for various heterocyclic compounds.

Photochemical synthesis utilizes light energy to initiate chemical reactions, often enabling unique transformations under mild, ambient temperature conditions. This approach is considered a green chemistry technique as it can reduce the need for harsh reagents and high temperatures.

While a direct photochemical synthesis of this compound has not been specified, related transformations on the nitrofuran scaffold demonstrate the potential of this methodology. For instance, the photolysis of 5-nitrofurfural in aqueous solutions can lead to a photo-induced nucleophilic substitution of the nitro group. researchgate.net This indicates that the nitro group on the furan ring is susceptible to photochemical manipulation.

Furthermore, visible-light-mediated protocols are being developed for the synthesis of furan derivatives. In one approach, 3,4,5-trisubstituted furan-2-ones were synthesized in high yields using a bifunctional organo-photocatalyst and white LEDs as the light source. rsc.org Another relevant photochemical method is the Wittig reaction, which has been used to synthesize derivatives of 5-nitrofurfural, demonstrating the utility of light in modifying the furan core. nii.ac.jp These examples suggest that photochemical routes could be developed for either the direct nitration of the furan ring or for subsequent modifications of the this compound molecule.

Table 3: Overview of Relevant Photochemical Routes for Furan Derivatives

| Photochemical Method | Substrate/Product Example | Key Feature | Potential Application | Reference |

|---|---|---|---|---|

| Photolysis / Nucleophilic Substitution | 5-Nitrofurfural | UV-A irradiation causes loss of the nitro group. | Modification or functionalization of the nitro-substituted furan ring. | researchgate.net |

| Visible-Light Photocatalysis | Synthesis of 3,4,5-trisubstituted furan-2-ones | Uses an organo-photocatalyst and white LEDs. | Green synthesis of the furan core. | rsc.org |

| Wittig Reaction | 5-Nitrofurfural with phosphonium (B103445) salts | Direct synthesis of styryl derivatives of nitrofuran. | Derivatization of the furan ring at other positions. | nii.ac.jp |

This table summarizes various photochemical methods that could be adapted for the synthesis or modification of this compound.

Reactivity and Mechanistic Studies of 2 Nitro 5 Trifluoromethyl Furan

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. However, the presence of strongly deactivating groups, as seen in 2-Nitro-5-(trifluoromethyl)furan, presents considerable challenges to this type of reaction.

Deactivation Effects of Nitro and Trifluoromethyl Groups

The nitro (NO₂) and trifluoromethyl (CF₃) groups are powerful deactivating groups in the context of electrophilic aromatic substitution. masterorganicchemistry.com They achieve this by withdrawing electron density from the furan (B31954) ring, making it less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.com The trifluoromethyl group exerts a strong inductive effect, while the nitro group deactivates the ring through both inductive and resonance effects. masterorganicchemistry.com This electron deficiency destabilizes the carbocation intermediate (the sigma complex) that forms during the EAS mechanism, thereby increasing the activation energy and slowing down the reaction rate. mnstate.edumasterorganicchemistry.com

The deactivating nature of these substituents means that forcing conditions are often required to induce electrophilic substitution. For instance, the nitration of furan itself is significantly faster than that of benzene (B151609) due to the electron-rich nature of the furan ring. chemicalbook.com However, the presence of both nitro and trifluoromethyl groups drastically reduces this reactivity.

Preferred Positions for Electrophilic Attack

In furan, electrophilic attack preferentially occurs at the C2 and C5 positions. This is because the intermediate carbocation formed by attack at these positions is more stable, with resonance structures that delocalize the positive charge more effectively than attack at the C3 or C4 positions. chemicalbook.comreddit.comquora.com

For this compound, the existing substituents dictate the regioselectivity of any potential EAS reaction. The nitro group is a meta-director, while the trifluoromethyl group is also a meta-director. Therefore, any incoming electrophile would be directed to the positions meta to both groups. In this case, the C3 and C4 positions are meta to the C5-trifluoromethyl group, and the C4 position is meta to the C2-nitro group. This suggests that the C4 position would be the most likely, albeit highly deactivated, site for electrophilic attack.

Reactivity Comparisons with Other Substituted Furans

The reactivity of this compound in EAS reactions is significantly lower than that of furan and its derivatives bearing electron-donating or weakly deactivating groups. For example, furan itself is highly reactive towards electrophiles. chemicalbook.com Furans with electron-donating groups like methyl or methoxy (B1213986) are even more activated.

Conversely, the presence of a single nitro group, as in 2-nitrofuran (B122572), already deactivates the ring substantially. The addition of the strongly electron-withdrawing trifluoromethyl group in this compound further diminishes the ring's nucleophilicity, rendering it one of the less reactive furan derivatives in the context of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the this compound ring, which hinders electrophilic attack, conversely makes it a suitable candidate for nucleophilic aromatic substitution (SNAr) reactions.

Activation by Nitro Group for Nucleophilic Displacement

The presence of the strongly electron-withdrawing nitro group is crucial for activating the furan ring towards nucleophilic attack. libretexts.orgyoutube.com This activation is a key requirement for the SNAr mechanism to proceed. The nitro group helps to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed when the nucleophile attacks the aromatic ring. libretexts.org This stabilization occurs through resonance, where the negative charge can be delocalized onto the oxygen atoms of the nitro group. For this stabilization to be effective, the nitro group must be positioned ortho or para to the site of nucleophilic attack. libretexts.org

In this compound, the nitro group at the C2 position can activate the ring for nucleophilic displacement at this position.

Potential as a Nitro Leaving Group

In nucleophilic aromatic substitution reactions, the nitro group itself can function as a leaving group, particularly when the aromatic ring is highly electron-deficient. stackexchange.comresearchgate.net The ability of the nitro group to be displaced is enhanced by the presence of other electron-withdrawing groups on the ring. stackexchange.com In the case of this compound, the combined electron-withdrawing power of the trifluoromethyl group and the furan ring's inherent electronics could facilitate the displacement of the nitro group by a strong nucleophile.

Reactivity at the Trifluoromethyl-Substituted Position

The trifluoromethyl (-CF₃) group at the C5 position of the furan ring significantly influences the reactivity of this compound. This strong electron-withdrawing group enhances the electrophilicity of the furan ring, making it more susceptible to nucleophilic attack. The -CF₃ group is known to increase the lipophilicity and metabolic stability of compounds, which can affect their interactions with biological targets. While direct reactions at the trifluoromethyl group itself are not common under typical nucleophilic substitution conditions, its presence activates the furan ring for such reactions. For instance, the electron-withdrawing nature of the -CF₃ group facilitates nucleophilic aromatic substitution, where a nucleophile can replace the nitro group at the C2 position.

In related furan derivatives, such as 2-(bromomethyl)-5-(trifluoromethyl)furan, the trifluoromethyl group enhances the reactivity of the bromomethyl group toward nucleophilic substitution. This is attributed to the increased electrophilicity of the molecule. The -CF₃ group's influence is a key factor in the utility of such compounds as building blocks in organic synthesis for creating more complex molecules.

Soft vs. Hard Nucleophile Reactivity

The distinction between hard and soft nucleophiles is crucial in predicting the reaction outcomes with electrophilic substrates like this compound. Hard nucleophiles, characterized by high charge density and a high charge-to-radius ratio (e.g., hydroxide, alkoxides), tend to react at sites of high positive charge density (hard electrophilic centers). Soft nucleophiles, which are more polarizable and have a lower charge-to-radius ratio (e.g., thiols, iodide), prefer to attack soft electrophilic centers.

In the context of nitroaromatic compounds, the nitro group can be displaced by nucleophiles. Studies on related nitro compounds have shown that the nature of the nucleophile influences the reaction pathway. For instance, in reactions with α-nitroketones, soft nucleophiles like ethanethiol, in the presence of a hard acid like aluminum chloride, can lead to reductive displacement of the nitro group or carbon-carbon bond cleavage, depending on the substitution pattern of the α-nitroketone. core.ac.uk While specific studies on the differential reactivity of soft and hard nucleophiles with this compound are not extensively detailed in the provided results, the general principles of hard and soft acid-base (HSAB) theory would apply. The electron-deficient furan ring, activated by both the nitro and trifluoromethyl groups, presents multiple sites for nucleophilic attack. The regioselectivity of such attacks would be governed by the relative hardness or softness of the nucleophile and the electrophilic centers on the furan ring.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. wikipedia.org this compound, with its electron-deficient π-system, can participate in various cycloaddition reactions, acting as either a diene or a dienophile depending on the reaction partner.

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between a conjugated diene and a substituted alkene (the dienophile) to form a cyclohexene (B86901) derivative. wikipedia.org While furans are aromatic and thus somewhat resistant to reactions that disrupt their aromaticity, they can participate in Diels-Alder reactions, usually as the diene component. conicet.gov.ar However, the presence of strong electron-withdrawing groups can alter this reactivity.

The regioselectivity of a Diels-Alder reaction is determined by the electronic properties of the substituents on both the diene and the dienophile. youtube.commasterorganicchemistry.com Generally, the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. masterorganicchemistry.com In the case of an unsymmetrical diene and dienophile, two regioisomers are possible. masterorganicchemistry.com For instance, 1-substituted dienes tend to yield "ortho" products, while 2-substituted dienes favor "para" products. masterorganicchemistry.com

Stereoselectivity in Diels-Alder reactions is also a key feature. The reaction is stereospecific with respect to the dienophile; the stereochemistry of the substituents on the dienophile is retained in the product. youtube.com Furthermore, the "endo rule" often applies, where the substituents of the dienophile preferentially orient themselves towards the developing π-system of the diene in the transition state, leading to the endo product as the major kinetic product. masterorganicchemistry.com However, at higher temperatures, the thermodynamically more stable exo product may be favored due to the reversibility of the reaction. masterorganicchemistry.com In some cases, such as intramolecular Diels-Alder reactions involving furans, conformational constraints can lead to the preferential formation of the exo product. youtube.com

While furans typically act as dienes due to their electron-rich nature, the presence of electron-withdrawing groups, such as the nitro and trifluoromethyl groups in this compound, significantly alters their electronic properties. conicet.gov.ar These substituents decrease the electron density of the furan ring, making it a poorer diene in normal-electron-demand Diels-Alder reactions. Conversely, this electron deficiency enhances its character as a dienophile. conicet.gov.ar Studies on 2-nitrofurans have shown that they can act as efficient dienophiles in reactions with electron-rich dienes. conicet.gov.arsciforum.net The cycloaddition occurs at the nitrated double bond, and the nitro group can influence the selectivity of the reaction. conicet.gov.arsciforum.net

1,3-Dipolar Cycloaddition Reactions (e.g., with Nitroalkenes, Nitrones)

1,3-Dipolar cycloadditions are [3+2] cycloaddition reactions between a 1,3-dipole and a dipolarophile, yielding a five-membered heterocyclic ring. wikipedia.orgchesci.com This class of reactions is a cornerstone for the synthesis of various heterocycles. wikipedia.org

Nitrones, which are 1,3-dipoles, readily undergo cycloaddition with alkenes to form isoxazolidines. chesci.com The reaction is a concerted pericyclic process, and the regiochemistry and stereochemistry can often be controlled. chesci.com Similarly, nitrile oxides, which can be generated from aldehydes, react with alkenes in a [3+2] fashion to produce 4,5-dihydroisoxazoles. researchgate.net

Given the electron-deficient nature of the double bonds in this compound, it would be expected to act as a dipolarophile in reactions with 1,3-dipoles like nitrones and nitrile oxides. The electron-withdrawing nitro and trifluoromethyl groups would activate the furan ring towards attack by the nucleophilic terminus of the 1,3-dipole. While specific examples involving this compound were not found in the search results, the general reactivity patterns of electron-deficient alkenes in 1,3-dipolar cycloadditions suggest that it would be a suitable substrate for such transformations. For instance, studies on α-(5-nitro-2-furyl)-N-alkylnitrones have been conducted, though these focus on the nitrone being the 5-nitrofuran derivative rather than reacting with it. bohrium.com The reaction of 5-hydroxymethyl-furan-2-nitrileoxide with alkenes demonstrates the utility of furan-based 1,3-dipoles in cycloadditions. researchgate.net

Functional Group Transformations

The reduction of the nitro group to an amine is one of the most significant transformations of nitroaromatic compounds, converting a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing substituent. masterorganicchemistry.com This transformation can be achieved using various reducing agents. wikipedia.org For this compound, this reaction yields 5-(trifluoromethyl)furan-2-amine, a valuable synthetic intermediate.

Common methods for this reduction include:

Catalytic Hydrogenation : This is a widely used method where hydrogen gas (H₂) is passed through a solution of the nitro compound in the presence of a metal catalyst. masterorganicchemistry.comcommonorganicchemistry.com

Metal-Acid Systems : The use of an easily oxidized metal in an acidic medium is a classic and effective method. masterorganicchemistry.comyoutube.com

Other Reducing Agents : Milder reagents can be used for substrates with other reducible functional groups. commonorganicchemistry.com

| Reagent(s) | General Conditions | Notes |

|---|---|---|

| H₂ gas, Palladium on Carbon (Pd/C) | Room temperature, various solvents (e.g., ethanol, ethyl acetate) | A very common and efficient method, but may also reduce other functional groups. commonorganicchemistry.com |

| Iron (Fe), Hydrochloric Acid (HCl) or Acetic Acid (AcOH) | Reflux or heating | An inexpensive and robust method often used in industrial-scale reductions. masterorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Acidic conditions (e.g., HCl in ethanol) | A milder alternative that can offer chemoselectivity in the presence of other reducible groups. masterorganicchemistry.comcommonorganicchemistry.com |

| Zinc (Zn), Acetic Acid (AcOH) | Heating | Provides a mild method for reducing nitro groups. commonorganicchemistry.com |

The trifluoromethyl (-CF₃) group is known for its high stability and is generally considered robust. However, recent advancements in synthetic chemistry have enabled its transformation under specific conditions, typically involving C-F bond activation. tcichemicals.com These transformations are challenging but provide pathways to other valuable functional groups.

Potential transformations applicable to the trifluoromethyl group in this compound include:

Conversion to Ketones : Using strong Lewis acids like boron tribromide (BBr₃), an aromatic trifluoromethyl group can undergo C-F cleavage and subsequent reaction with an aromatic nucleophile (intramolecular or intermolecular) to form a ketone. tcichemicals.com

Single C-F Bond Functionalization : With ortho-silyl substituted benzotrifluorides, selective single C-F bond cleavage and functionalization (e.g., allylation) have been achieved using a trityl cation catalyst. tcichemicals.com While this requires a specific ortho-substituent, it demonstrates the possibility of stepwise modification.

Conversion to Difluoromethylene Groups : Selective transformations can convert the -CF₃ group into a difluoromethylene (-CF₂H) or a difluoroalkene (=CF₂) moiety, which are themselves valuable functional groups in medicinal chemistry. tcichemicals.com

The chemical structure of this compound does not possess a proton on a carbon alpha to the nitro group (an α-proton). Therefore, it cannot act as a nucleophile in classic base-catalyzed reactions like the Henry (nitroaldol) reaction, which requires the deprotonation of a nitroalkane. wikipedia.org

However, the furan ring itself, being severely electron-deficient due to the attached -NO₂ and -CF₃ groups, can act as a potent electrophile in conjugate addition reactions, specifically the Michael Addition . In this context, the furan system behaves as a Michael acceptor.

Michael Addition : The electron-poor furan ring is susceptible to attack by a wide range of soft nucleophiles (Michael donors). This reactivity is analogous to that of other electron-deficient heterocyclic systems. For example, 2-nitrobenzofurans have been shown to undergo enantioselective dearomative Michael additions with α,β-unsaturated aldehydes, demonstrating that the nitro-activated ring is an effective Michael acceptor. rsc.org Similarly, this compound would be expected to react with nucleophiles like malonates, enolates, or organocuprates, leading to the addition across one of the double bonds of the furan ring and potential dearomatization.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While this compound itself is not a direct substrate for cross-coupling, its halogenated derivatives are excellent candidates. A common strategy involves introducing a halogen (e.g., Br, I) onto the furan ring, which can then participate in oxidative addition to a transition metal catalyst (typically palladium or nickel).

A precursor like 4-bromo-2-nitro-5-(trifluoromethyl)furan could undergo various cross-coupling reactions:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd complexes with a base (e.g., Na₂CO₃) | C-C (Aryl-Aryl, Aryl-Alkyl) |

| Negishi Coupling | Organozinc compound (R-ZnX) | Pd or Ni complexes (e.g., Pd(OAc)₂/SPhos) | C-C (Aryl-Alkyl, Aryl-Aryl) |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(OAc)₂ with a phosphine (B1218219) ligand and a base (e.g., Et₃N) | C-C (Aryl-Vinyl) |

| Stille Coupling | Organotin compound (R-SnBu₃) | Pd complexes (e.g., Pd(PPh₃)₄) | C-C (Aryl-Aryl, Aryl-Vinyl) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd complexes with specialized phosphine ligands and a strong base (e.g., NaOtBu) | C-N (Aryl-Amine) |

The presence of the two strong electron-withdrawing groups facilitates the oxidative addition step, which is often the rate-limiting step in these catalytic cycles, making these reactions efficient for this type of substrate. acs.org

Coupling with Halogenated Derivatives of this compound

Halogenated derivatives of this compound are valuable precursors for carbon-carbon bond formation through various transition metal-catalyzed cross-coupling reactions. The introduction of a halogen atom, typically bromine or iodine, at a specific position on the furan ring provides a reactive handle for reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

While specific studies on the cross-coupling reactions of halogenated this compound are not extensively documented in publicly available literature, the reactivity can be inferred from analogous systems. For instance, the benzene analog, 5-bromo-2-nitrobenzotrifluoride, is known to participate in Suzuki-Miyaura cross-coupling reactions, highlighting the utility of the bromo-substituent in facilitating such transformations. The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups can activate the C-halogen bond towards oxidative addition to a low-valent transition metal catalyst, such as palladium(0).

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a powerful tool for generating biaryl structures. It has been successfully applied to polyhalogenated furans, such as 2,3,4,5-tetrabromofuran, which undergoes site-selective Suzuki-Miyaura cross-coupling with various arylboronic acids. scispace.com This demonstrates the feasibility of selectively functionalizing halogenated furan rings. Similarly, furan-2-yltrifluoroborates, which are derivatives of boronic acids, have been shown to be effective partners in Suzuki-Miyaura cross-couplings, although furan-2-ylboronic acid itself can be challenging due to rapid protodeboronation. nih.gov

The Heck reaction, involving the coupling of an unsaturated halide with an alkene, is another potential pathway for functionalizing halogenated this compound derivatives. libretexts.org The reaction is widely used for the arylation of olefins and has been applied to cyclic olefins like 2,3-dihydrofuran. nih.gov The success of these reactions often depends on the choice of catalyst, ligands, base, and solvent.

Below is a table summarizing potential cross-coupling reactions for a hypothetical halogenated derivative of this compound.

| Reaction Type | Coupling Partners | Catalyst/Conditions (Typical) | Potential Product |

| Suzuki-Miyaura | Halo-2-nitro-5-(trifluoromethyl)furan + Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | Aryl-substituted this compound |

| Heck | Halo-2-nitro-5-(trifluoromethyl)furan + Alkene | Pd(OAc)₂, PPh₃, Et₃N, DMF | Alkene-substituted this compound |

| Sonogashira | Halo-2-nitro-5-(trifluoromethyl)furan + Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Alkyne-substituted this compound |

Applications of Trifluoromethyl-Containing Cross-Coupling Reagents

Trifluoromethyl-containing building blocks are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl (CF₃) group. The incorporation of a CF₃ group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. rsc.org Cross-coupling reactions provide a direct method for introducing these valuable moieties into complex organic structures.

Reagents derived from or analogous to this compound, particularly its halogenated counterparts, serve as key intermediates in the synthesis of novel trifluoromethyl-substituted heteroaromatic compounds. For example, trifluoromethyl-substituted pyridylboronic acids and pyrazolylboronic esters have been synthesized and successfully employed in Suzuki-Miyaura cross-coupling reactions to create complex heterobiaryl systems. rsc.org These reactions often proceed in good yields and allow for the construction of molecules with potential applications as pharmaceuticals or agrochemicals.

The development of new trifluoromethylation reagents and methods remains an active area of research. These efforts aim to provide milder, more efficient, and selective ways to introduce the CF₃ group. The use of trifluoromethyl-substituted heteroaryl halides in cross-coupling reactions is a testament to the importance of this class of compounds in modern organic synthesis.

Oxidative and Reductive Pathways

The furan ring and its substituents in this compound can undergo a variety of oxidative and reductive transformations. The specific pathway taken often depends on the reagents and reaction conditions employed.

Ring-Opening Reactions

The furan ring, while aromatic, can be susceptible to ring-opening reactions under certain oxidative or reductive conditions, or in the presence of strong acids or bases. For this compound, the electron-withdrawing nature of the substituents can influence the stability of the ring.

Oxidative ring-opening of furan derivatives is a known transformation that can lead to the formation of 1,4-dicarbonyl compounds or other synthetically useful intermediates. researchgate.net The specific products depend on the oxidizing agent used. For instance, the oxidation of 2-substituted furans can yield 4-oxo-2-alkenoic acids. nih.gov

In some cases, ring-opening can be initiated by nucleophilic attack. For example, the related compound 5-nitro-2-furaldehyde (B57684) has been shown to undergo a ring-opening reaction in alkaline solutions. thieme-connect.de This suggests that under basic conditions, this compound might also be susceptible to ring cleavage. Furthermore, certain Lewis acids have been shown to catalyze the ring-opening of furans in the presence of hydrosilanes, a process that is stereocontrolled by a disrotatory motion of the ring fragments. nih.gov Frustrated Lewis pairs have also been employed to facilitate the ring-opening of tetrahydrofuran, indicating the potential for such systems to activate and cleave the C-O bonds in furan rings. rsc.orgnih.gov

Selective Oxidation/Reduction of Substituents

The presence of multiple functional groups on the this compound molecule allows for the possibility of selective transformations. Of particular importance is the selective reduction of the nitro group.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reagents can accomplish this, including catalytic hydrogenation (e.g., using Pd/C and H₂) and chemical reductants like tin(II) chloride or iron in acidic media. wikipedia.org The key challenge often lies in achieving this reduction without affecting other sensitive functional groups within the molecule.

Several methods have been developed for the selective reduction of nitro groups in the presence of other reducible functionalities. niscpr.res.incalvin.edujsynthchem.com For instance, systems like sodium borohydride (B1222165) in the presence of transition metal complexes (e.g., Ni(PPh₃)₄) have been shown to selectively reduce aromatic nitro compounds to the corresponding amines. jsynthchem.com Another mild and selective method involves the use of titanium(II) reagents, generated from titanium(IV) chloride and amalgamated magnesium, which can reduce nitro groups in the presence of chloro, cyano, and carboxylate groups. researchgate.net

The table below presents a summary of reagents for the selective reduction of aromatic nitro groups, which could potentially be applied to this compound.

| Reagent/System | Conditions | Selectivity Notes |

| H₂, Pd/C | Catalytic | Generally effective, may reduce other unsaturations. |

| Fe, HCl/AcOH | Stoichiometric | Classic method, tolerates many functional groups. |

| SnCl₂·2H₂O | Stoichiometric, acidic or basic | Widely used, good functional group tolerance. |

| NaBH₄ / Ni(PPh₃)₄ | Mild, room temperature | Selective for nitro groups over many other functionalities. jsynthchem.com |

| TiCl₄ / Mg(Hg) | Mild, THF/i-butanol | Selective in the presence of chloro, cyano, and ester groups. researchgate.net |

| Hydrazine glyoxylate (B1226380) / Zn or Mg | Room temperature | Effective for selective reduction without hydrogenolysis of halogens. niscpr.res.in |

Selective oxidation of the furan ring in the presence of the nitro and trifluoromethyl groups is more challenging due to the electron-deficient nature of the ring. However, powerful oxidizing agents could potentially lead to ring-opening as described in the previous section. researchgate.net

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-Nitro-5-(trifluoromethyl)furan, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is required for complete characterization.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two protons on the furan (B31954) ring. The electron-withdrawing nature of both the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group significantly influences the chemical shifts of these protons, moving them downfield. The proton at the C4 position would likely appear as a doublet, coupled to the proton at the C3 position. Similarly, the C3 proton would appear as a doublet. For comparison, in 2-(2-nitrovinyl)furan, the furan ring protons appear between δ 7.5 and δ 7.8 ppm. researchgate.net

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The furan ring carbons are expected in the aromatic region (typically δ 100-150 ppm). The carbon atom attached to the trifluoromethyl group (C5) and the carbon attached to the nitro group (C2) would be significantly deshielded. The trifluoromethyl carbon itself would appear as a quartet due to coupling with the three fluorine atoms. In similar fluorinated compounds, carbon-fluorine coupling constants (J-coupling) are prominent features. rsc.org

Predicted NMR Data for this compound

This table contains predicted data based on chemical structure and analysis of similar compounds, as specific experimental data is not available in the cited sources.

| Technique | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~7.4 - 7.8 | d (Doublet) | H-3 |

| ¹H NMR | ~7.0 - 7.4 | d (Doublet) | H-4 |

| ¹³C NMR | ~150 - 155 | s (Singlet) | C2-NO₂ |

| ¹³C NMR | ~115 - 125 | d (Doublet) | C3 |

| ¹³C NMR | ~110 - 120 | d (Doublet) | C4 |

| ¹³C NMR | ~140 - 150 | q (Quartet, ²JCF) | C5-CF₃ |

| ¹³C NMR | ~118 - 124 | q (Quartet, ¹JCF) | CF₃ |

¹⁹F NMR for Trifluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. ucsb.edu The trifluoromethyl group in this compound would produce a single resonance in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is characteristic of the -CF₃ group attached to an aromatic system. For instance, the CF₃ group in 4-(trifluoromethyl)benzaldehyde (B58038) appears at δ -102.4 ppm, while in other aromatic systems, shifts around -60 to -65 ppm are common. rsc.orgnih.gov The signal would likely be a singlet in a proton-decoupled spectrum.

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra. scribd.com

COSY (Correlation Spectroscopy) : A homonuclear COSY experiment would show a cross-peak between the signals of the H-3 and H-4 protons, confirming their scalar coupling and adjacent positions on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the H-3 signal to the C-3 signal and the H-4 signal to the C-4 signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision, which allows for the calculation of its elemental composition. The molecular formula for this compound is C₅H₂F₃NO₃. biosynth.com The theoretical exact mass can be calculated from the masses of its constituent isotopes.

Calculated Exact Mass for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₅H₂F₃NO₃ | [M]⁺ | 181.00378 |

| C₅H₂F₃NO₃ | [M+H]⁺ | 182.01156 |

| C₅H₂F₃NO₃ | [M+Na]⁺ | 203.99350 |

Calculated values are based on the most abundant isotopes: C (12.00000), H (1.00783), F (18.99840), N (14.00307), O (15.99491), Na (22.98977).

Fragmentation Pattern Analysis

In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) undergoes fragmentation, yielding a characteristic pattern of daughter ions. libretexts.org For this compound, the molecular ion peak at m/z 181 would be expected. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) and nitric oxide (NO). The fragmentation of the furan ring itself can also occur.

A plausible fragmentation pathway would include:

Loss of the nitro group: [M - NO₂]⁺, resulting in a fragment at m/z 135.

Loss of nitric oxide: [M - NO]⁺, resulting in a fragment at m/z 151.

Subsequent fragmentation of the furan ring from these primary fragments. For example, the mass spectrum for 2-nitrofuran (B122572) shows prominent peaks corresponding to the loss of NO₂ and subsequent ring fragmentation. nist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its constituent groups.

Characteristic Vibrational Modes of Nitro and Trifluoromethyl Groups

The nitro (NO₂) group is a prominent feature in the IR spectrum of this compound. Aromatic nitro compounds typically display two strong and easily identifiable stretching vibrations. blogspot.comspectroscopyonline.com For this compound, the asymmetric stretching vibration of the NO₂ group is observed in the region of 1530–1560 cm⁻¹. The symmetric stretching vibration is also expected, typically at a lower frequency. orgchemboulder.comorgchemboulder.com Conjugation with the furan ring influences the position of these bands, generally shifting them to lower wavenumbers compared to aliphatic nitro compounds. blogspot.comorgchemboulder.com

The trifluoromethyl (CF₃) group also gives rise to characteristic and intense absorption bands in the IR spectrum due to the high polarity of the C-F bonds. cdnsciencepub.comcdnsciencepub.comresearchgate.net A notable band for the C-F stretching vibrations in this compound appears in the range of 1120–1150 cm⁻¹. The fundamental vibrations of a CF₃ group tend to be consistent across different molecules. cdnsciencepub.comresearchgate.net

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1530–1560 |

| Trifluoromethyl (CF₃) | C-F Stretch | 1120–1150 |

Furan Ring Vibrations

The furan ring itself presents a series of characteristic vibrational modes, although they can be influenced by the nature and position of substituents. The ring stretching vibrations, which involve the C-C and C-O bonds within the ring, typically occur in the region of 1000-1500 cm⁻¹. udayton.eduglobalresearchonline.net Specifically, the =C-O-C= group has antisymmetric and symmetric stretching vibrations. udayton.edu The presence of the electron-withdrawing nitro and trifluoromethyl groups can modulate the frequencies of these ring vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is characterized by an absorption maximum (λmax) at approximately 310 nm. This absorption is attributed to π → π* electronic transitions within the conjugated system of the nitrofuran ring. The presence of the nitro group, a strong chromophore, significantly influences the electronic absorption properties of the molecule. The solvent environment can affect the position and intensity of the absorption maximum; for instance, polar aprotic solvents can enhance charge-transfer interactions, leading to faster degradation.

| Parameter | Value |

| Absorption Maximum (λmax) | ~310 nm |

| Type of Transition | π → π* |

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction analysis allows for the unambiguous determination of the solid-state molecular structure of this compound. This technique can reveal the planarity of the furan ring and the relative orientations of the nitro and trifluoromethyl substituents. To accurately model the structure, especially concerning the interactions between the nitro and trifluoromethyl groups, refinement of anisotropic displacement parameters is crucial to differentiate between static disorder and dynamic motion. High-resolution data are essential for resolving electron density ambiguities, particularly around the highly electronegative fluorine atoms. The resulting structural parameters are vital for understanding the molecule's reactivity and intermolecular interactions in the solid state.

Bond Lengths, Bond Angles, and Dihedral Angles

The bond lengths within the furan ring are influenced by the aromatic character of the heterocycle. In unsubstituted furan, the C-O bonds are typically shorter than the C-C bonds. pomona.edu However, the presence of the electron-withdrawing nitro and trifluoromethyl groups in this compound is anticipated to modulate the electron density distribution and, consequently, the bond lengths within the furan ring.

The geometry of the nitro group is characterized by the N-O bond lengths and the O-N-O bond angle. The two N-O bonds are generally equivalent in length due to resonance. The trifluoromethyl group typically exhibits tetrahedral geometry around the carbon atom, with C-F bond lengths and F-C-F bond angles close to standard values for sp³-hybridized carbon.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

|---|---|

| C-O (furan) | ~1.36 |

| C=C (furan) | ~1.35 |

| C-C (furan) | ~1.44 |

| C-N (nitro) | ~1.45 |

| N-O (nitro) | ~1.22 |

| C-C (CF₃) | ~1.50 |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

|---|---|

| C-O-C (furan) | ~106 |

| O-C=C (furan) | ~111 |

| C-C=C (furan) | ~106 |

| O-N-O (nitro) | ~125 |

The planarity of the molecule is a key aspect of its structure. The dihedral angle between the plane of the furan ring and the plane of the nitro group is expected to be small, indicating a nearly coplanar arrangement to maximize electronic conjugation. researchgate.net This coplanarity, however, can be influenced by steric hindrance from adjacent atoms.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound will arrange themselves in a crystal lattice determined by a balance of intermolecular forces. These interactions are crucial in defining the physical properties of the compound, such as its melting point and solubility.

The primary intermolecular forces at play are expected to be dipole-dipole interactions and van der Waals forces. The nitro group, with its large dipole moment, will be a key contributor to the dipole-dipole interactions, leading to head-to-tail arrangements in the crystal lattice.

Furthermore, the presence of the highly electronegative fluorine atoms in the trifluoromethyl group and the oxygen atoms in the nitro group allows for the possibility of weak hydrogen bonds of the C–H···O and C–H···F types with neighboring molecules. unimi.it While these are not as strong as conventional hydrogen bonds, they can play a significant role in stabilizing the crystal structure.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the molecular properties of compounds like 2-Nitro-5-(trifluoromethyl)furan from first principles. These computational methods solve the Schrödinger equation (or its approximations) for a given molecule, providing detailed insights into its structure and reactivity. For molecules where experimental data may be scarce, these theoretical approaches offer invaluable predictive power.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a predominant class of quantum chemical methods highly favored for its balance of computational cost and accuracy. DFT calculations are instrumental in studying a wide range of molecular properties by approximating the electron density of a system. This approach is well-suited for furan (B31954) derivatives and other heterocyclic systems.

A foundational step in any computational study is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. Using DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311++G(d,p), researchers can predict key structural parameters. For this compound, this would yield predicted bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. These theoretical parameters can then be compared with experimental data from techniques like X-ray crystallography if available.

Table 1: Predicted Structural Parameters (Illustrative) This table illustrates the type of data obtained from a DFT geometry optimization. Actual values for this compound would require a specific computational study.

| Parameter | Description | Typical Predicted Value Range |

| C=C | Furan ring double bond length | 1.35 - 1.37 Å |

| C-O | Furan ring carbon-oxygen bond length | 1.36 - 1.38 Å |

| C-N | Bond length between furan ring and nitro group | 1.45 - 1.49 Å |

| N-O | Nitro group nitrogen-oxygen bond length | 1.21 - 1.24 Å |

| C-C(F3) | Bond length between furan ring and trifluoromethyl group | 1.48 - 1.52 Å |

| C-F | Trifluoromethyl group carbon-fluorine bond length | 1.33 - 1.35 Å |

| ∠ O-C-C | Bond angle within the furan ring | 106° - 110° |

| ∠ C-C-N | Bond angle for the nitro group substituent | 115° - 120° |

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations determine the fundamental vibrational modes, which correspond to specific stretching, bending, and torsional motions of the atoms. Each calculated frequency can be associated with a specific type of vibration, aiding in the interpretation of experimental spectra. For instance, the characteristic symmetric and asymmetric stretching vibrations of the nitro (NO₂) group are expected in the 1550–1300 cm⁻¹ region. Theoretical spectra are often scaled to correct for systematic errors in the calculations, leading to excellent agreement with experimental FT-IR and FT-Raman data.

The electronic properties of a molecule are critical to understanding its reactivity. DFT is used to calculate the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive.

The Molecular Electrostatic Potential (MEP) map is another vital tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating sites susceptible to electrophilic attack, and positive potential (blue) elsewhere.

Table 2: Key Electronic Properties from DFT (Illustrative)

| Property | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Indicates chemical reactivity and stability. |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences intermolecular interactions and solubility. |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron delocalization within a molecule. It transforms the complex calculated wavefunctions into localized orbitals representing Lewis-like structures (bonds, lone pairs). A key feature of NBO analysis is the examination of "hyperconjugative" interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an empty (acceptor) orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). For this compound, NBO analysis would reveal charge transfer between the furan ring, the electron-withdrawing nitro group, and the trifluoromethyl group, quantifying their electronic interplay.

Computational methods, particularly DFT, are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F), theoretical chemical shifts can be predicted. These predictions are invaluable for assigning signals in experimental NMR spectra and for confirming the relative configuration of stereoisomers. For this compound, calculating ¹H, ¹³C, ¹⁹F, and ¹⁵N shifts would provide a complete theoretical NMR profile to aid in its structural characterization.

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)

For related compounds, such as 5-(nitrophenyl)furan-2-carbaldehyde isomers, these properties have been determined through a combination of experimental techniques and theoretical calculations. nih.gov Experimental values for the enthalpy of combustion are typically obtained using bomb calorimetry, which can then be used to derive the standard enthalpy of formation. nih.gov The temperature dependence of vapor pressure, measured by methods like Knudsen's effusion method, allows for the calculation of the enthalpies and entropies of sublimation and vaporization. nih.gov

These experimental values provide a benchmark for computational methods. DFT calculations are commonly employed to predict thermodynamic properties. By calculating the vibrational frequencies of the optimized molecular structure, statistical thermodynamics can be used to compute the enthalpy, entropy, and heat capacity of the molecule. researchgate.net For instance, in a study on a substituted nitrophenyl acetate, thermodynamic functions were calculated over a temperature range of 100–1000 K, demonstrating the utility of this approach. researchgate.net

Table 1: Illustrative Thermodynamic Data for 5-(2-nitrophenyl)furan-2-carbaldehyde (Crystalline State at 298.15 K) (Note: This data is for a related compound and serves to illustrate the types of properties calculated.)

| Thermodynamic Property | Value | Units |

| Standard Molar Enthalpy of Combustion (ΔcHm°) | -5147.2 ± 2.6 | kJ·mol⁻¹ |

| Standard Molar Enthalpy of Formation (ΔfHm°) | -238.1 ± 3.0 | kJ·mol⁻¹ |

| Standard Molar Enthalpy of Sublimation (ΔgcrHm°) | 114.6 ± 0.6 | kJ·mol⁻¹ |

| Standard Molar Entropy of Sublimation (ΔgcrSm°) | 205.1 ± 1.1 | J·mol⁻¹·K⁻¹ |

| Standard Molar Gibbs Energy of Sublimation (ΔgcrGm°) | 53.5 ± 0.7 | kJ·mol⁻¹ |

Source: Data derived from a study on 5-(nitrophenyl)furan-2-carbaldehyde isomers. nih.gov

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the excited-state properties of molecules, such as their electronic absorption spectra. core.ac.uknih.gov This technique predicts the vertical excitation energies (the energy difference between the ground and excited electronic states at the ground-state geometry) and the oscillator strengths, which relate to the intensity of the absorption bands in a UV-visible spectrum. nih.gov

While specific TD-DFT studies on this compound are not prominent in the literature, the methodology has been widely applied to related molecules, including nitroxide free radicals and other nitroaromatic compounds. nih.govrsc.org For example, a TD-DFT investigation of nitrotriazole and nitrofurazan compounds calculated their maximum absorption wavelengths (λmax) to be 225 nm and 201 nm, respectively. nih.gov Such calculations help assign the electronic transitions observed in experimental spectra, distinguishing between, for instance, π→π* and n→π* transitions. nih.gov The choice of the functional and basis set is crucial for obtaining accurate results that align with experimental data. core.ac.uk

Mechanistic Pathway Elucidation

Computational chemistry is instrumental in elucidating the detailed step-by-step pathways of chemical reactions. For this compound, likely reactions include the reduction of the nitro group and nucleophilic aromatic substitution. Theoretical studies can map out the potential energy surface of a reaction, identifying intermediates, transition states, and products.